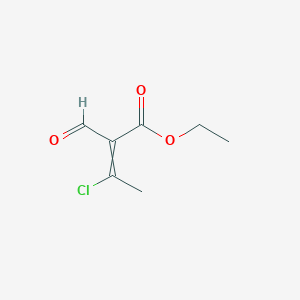

Ethyl 3-chloro-2-formylbut-2-enoate

Description

Ethyl 3-chloro-2-formylbut-2-enoate (CAS 31357-78-5) is a chlorinated α,β-unsaturated ester with the molecular formula C₇H₉ClO₃. Its IUPAC name is (Z)-3-chloro-2-formylbut-2-enoic acid ethyl ester, featuring a conjugated enone system with a formyl (-CHO) and chloro (-Cl) substituent at positions 2 and 3, respectively, on the but-2-enoate backbone . This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in cyclization reactions to form heterocyclic frameworks such as oxazoloquinolines and imidazole carboxylates . Its electrophilic formyl and chloro groups enable participation in condensation, nucleophilic substitution, and cycloaddition reactions, making it valuable in medicinal and agrochemical research.

Properties

CAS No. |

85103-27-1 |

|---|---|

Molecular Formula |

C7H9ClO3 |

Molecular Weight |

176.6 g/mol |

IUPAC Name |

ethyl 3-chloro-2-formylbut-2-enoate |

InChI |

InChI=1S/C7H9ClO3/c1-3-11-7(10)6(4-9)5(2)8/h4H,3H2,1-2H3 |

InChI Key |

HXIZWZRSIGKIDL-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(=C(C)Cl)C=O |

Canonical SMILES |

CCOC(=O)C(=C(C)Cl)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Reactivity Formyl vs. Trifluoromethyl Groups: The formyl group in this compound enhances electrophilicity, favoring condensations (e.g., with amines to form imines) . In contrast, the trifluoromethyl group in Ethyl 3-chloro-4,4,4-trifluoro-2-formylbut-2-enoate increases lipophilicity and metabolic stability, making it suitable for fluorinated drug candidates . Amino vs. Formyl Groups: Amino-substituted analogs (e.g., Ethyl 4-amino-3-chlorobut-2-enoate) exhibit nucleophilic character due to the -NH₂ group, enabling participation in amide bond formation or Mannich reactions , unlike the electrophilic formyl group in the parent compound.

Synthetic Utility this compound is pivotal in cyclization reactions under acidic conditions (e.g., polyphosphoric acid, PPA) to yield fused heterocycles . The trifluoro derivative requires controlled reduction (NaBH₄ at -10°C) to retain stereochemical integrity, highlighting the sensitivity of fluorinated compounds to reaction conditions .

Steric and Electronic Considerations The (Z)-stereochemistry of this compound (confirmed by CAS registry data ) may influence regioselectivity in cycloadditions compared to non-stereospecific analogs. Chlorine at position 3 in the parent compound enhances electrophilicity at the α,β-unsaturated ester, facilitating Michael additions.

Table 2: Comparative Physicochemical Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.